molecular formula C14H18ClN3O B3113479 3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1956307-81-5

3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B3113479
CAS No.: 1956307-81-5
M. Wt: 279.76
InChI Key: YRWJAUCAYIQWFR-UHFFFAOYSA-N
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Description

3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CAS: 1272793-06-2) is a piperidine derivative featuring a methyl group at the 3-position of the piperidine ring and a 3-phenyl-substituted 1,2,4-oxadiazole moiety at the same position. The molecular formula is C₁₄H₁₆ClN₃O, with a molecular weight of 277.75 g/mol (calculated). Its structure combines a rigid oxadiazole ring with a lipophilic phenyl group, which may enhance binding to hydrophobic pockets in biological targets. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

5-(3-methylpiperidin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c1-14(8-5-9-15-10-14)13-16-12(17-18-13)11-6-3-2-4-7-11;/h2-4,6-7,15H,5,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWJAUCAYIQWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=NC(=NO2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . The piperidine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Monitoring the reaction progress through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is essential for quality control .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Mechanism of Action

The mechanism of action of 3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit glycogen synthase kinase-3, which is involved in the regulation of various cellular processes . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position & Group Key Features
3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride C₁₄H₁₆ClN₃O 277.75 Piperidine-3: methyl + oxadiazole-5: phenyl Enhanced lipophilicity; potential CNS activity due to phenyl group
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride C₁₃H₁₅ClN₃O 265.74 Piperidine-4: oxadiazole-5: phenyl Lacks methyl group; reduced steric hindrance; lower molecular weight
3-{3-[(Methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine hydrochloride C₉H₁₆ClN₃O₃S 289.76 Oxadiazole-3: methylsulfonylmethyl Polar sulfonyl group increases solubility; may alter receptor binding
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride C₉H₁₆ClN₃O₂ 241.70 Oxadiazole-5: methoxymethyl Smaller, polar substituent; potential for hydrogen bonding
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride C₁₂H₁₈ClN₃O 255.75 Oxadiazole-3: cyclobutyl Bulky cyclobutyl group; agrochemical applications noted
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride C₁₃H₁₅ClN₃O 265.74 Piperidine-2: oxadiazole-5: phenyl Structural isomer; altered spatial orientation

Pharmacological and Functional Insights

  • Steric Effects : The 3-methyl group on the piperidine ring introduces steric hindrance, which may limit conformational flexibility but enhance selectivity for specific receptors .
  • Receptor Binding : Analogous compounds like GR127935 (a 5-HT₁D antagonist with a 1,2,4-oxadiazole moiety) suggest that phenyl-substituted oxadiazoles are viable for receptor-ligand interactions .
  • Agrochemical vs. Pharmaceutical Use : Compounds with cyclobutyl or methoxymethyl groups (e.g., ) are associated with agrochemical applications, whereas phenyl-substituted derivatives like the target compound are more common in drug discovery .

Biological Activity

3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound through various studies and findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol
  • CAS Number : Not explicitly mentioned in the sources but can be derived from the structure.

The biological activity of this compound primarily involves its interaction with various cellular targets. The presence of the oxadiazole ring enhances its ability to act as a potential inhibitor of certain enzymes and receptors involved in disease pathways.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin against human breast cancer cell lines (MCF-7 and MDA-MB-231) and leukemia cell lines (CEM and U937) .
Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-71.932.84
U9370.481.93
MDA-MB-2312.7810.38

Apoptosis Induction

Flow cytometry assays have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to increased p53 expression levels . This mechanism suggests that it may be a suitable candidate for further development as an anticancer agent.

Antimicrobial Activity

While specific studies on antimicrobial activity were not detailed in the search results, oxadiazole derivatives are generally recognized for their broad-spectrum antimicrobial properties. This suggests potential applications in treating infections.

Case Studies

In a study focused on the synthesis and evaluation of similar oxadiazole compounds, it was found that modifications in the aromatic ring significantly affected biological potency. For example:

  • Substituents : Electron-withdrawing groups at specific positions on the aromatic ring enhanced cytotoxicity and selectivity against cancer cells .

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared to other oxadiazole derivatives:

CompoundBiological ActivityIC50 (µM)
DoxorubicinChemotherapeutic agent2.84
5a–b (Oxadiazole Derivative)Higher activity<0.48
TamoxifenEstrogen receptor modulator10.38

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, and how can reaction yields be optimized?

  • Synthesis typically involves cyclization of amidoxime intermediates with activated carbonyl groups under microwave-assisted or reflux conditions . Key steps include:

  • Preparation of precursor amidoximes via condensation of nitriles with hydroxylamine.
  • Cyclization with carboxylic acid derivatives (e.g., ethyl chloroformate) in polar solvents (e.g., DMF) at 80–100°C.
    • Yield optimization: Use catalytic bases (e.g., triethylamine) to neutralize HCl byproducts and reduce side reactions. Monitor reaction progress via TLC or HPLC .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • 1H/13C NMR : Verify piperidine ring protons (δ 1.5–3.5 ppm) and oxadiazole C=N signals (δ 150–160 ppm in 13C NMR) .
  • IR : Confirm oxadiazole ring presence via C=N stretching (~1600 cm⁻¹) and N–O stretching (~1250 cm⁻¹) .
    • Crystallography : Use SHELXL for single-crystal X-ray refinement to resolve piperidine chair conformation and oxadiazole planarity .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Prioritize assays based on structural analogs (e.g., oxadiazoles with CNS or antimicrobial activity):

  • Enzyme inhibition : Cholinesterase or kinase assays (IC50 determination).
  • Cellular viability : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How do substituent variations on the phenyl or piperidine rings affect the compound’s bioactivity and selectivity?

  • Case studies :

  • Phenyl ring substitutions : Electron-withdrawing groups (e.g., -Cl, -CF3) enhance metabolic stability but may reduce solubility .
  • Piperidine modifications : N-methylation increases lipophilicity, improving blood-brain barrier penetration .
    • Methodology :
  • Synthesize analogs via parallel combinatorial chemistry.
  • Perform QSAR modeling using Hammett constants or logP values to predict activity trends .

Q. How can computational methods guide the design of derivatives with improved target affinity?

  • Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., 5-HT1D receptors) .
  • MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Example : Discrepancies in IC50 values between enzymatic and cell-based assays may arise from off-target effects or membrane permeability issues.
  • Solutions :

  • Validate hits using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Perform metabolomic profiling to identify prodrug activation or degradation pathways .

Q. How can the hydrochloride salt form impact solubility and formulation stability?

  • Solubility : The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in PBS) via ion-dipole interactions .
  • Stability challenges : Hygroscopicity may require lyophilization or storage at 2–8°C in desiccated containers .
  • Formulation : Develop nanocrystalline suspensions or PEGylated liposomes for sustained release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 2
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3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

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